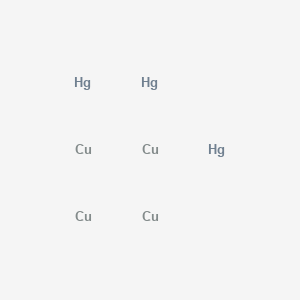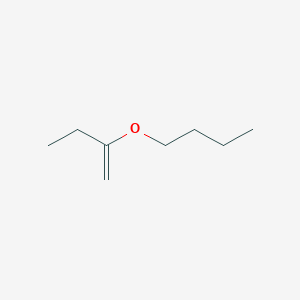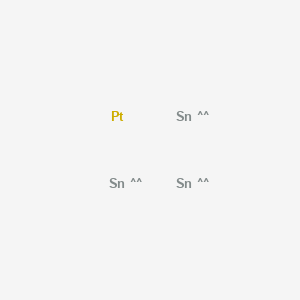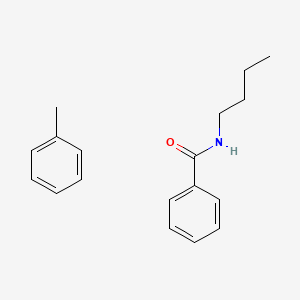
Copper;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper and mercury are two distinct elements that can form an amalgam, a type of alloy where mercury is the solvent. This amalgam has unique properties due to the combination of copper’s conductivity and mercury’s liquid state at room temperature. Historically, amalgams have been used in various applications, including dental fillings and gold extraction.
準備方法
Synthetic Routes and Reaction Conditions
Copper and mercury amalgams can be prepared by grinding copper with mercury or by immersing copper in mercury. The reaction is typically carried out at room temperature, and the amalgamation process can be accelerated by heating or using a catalyst such as vinegar .
Industrial Production Methods
In industrial settings, copper-mercury amalgams are produced by mixing copper powder with mercury in a controlled environment. The mixture is then subjected to mechanical grinding to ensure thorough amalgamation. This process can be optimized using ball mills to achieve a uniform distribution of mercury within the copper matrix .
化学反応の分析
Types of Reactions
Copper-mercury amalgams undergo various chemical reactions, including:
Oxidation: Copper in the amalgam can oxidize to form copper oxides.
Reduction: Mercury can be reduced from its ionic form to its elemental state.
Substitution: Copper can participate in substitution reactions with other metals.
Common Reagents and Conditions
Oxidation: Oxygen or air can oxidize copper in the amalgam.
Reduction: Reducing agents like hydrogen can reduce mercury ions.
Substitution: Other metals such as zinc or silver can replace copper in the amalgam under specific conditions
Major Products Formed
Copper Oxides: Formed during oxidation.
Elemental Mercury: Produced during reduction.
Metallic Substitutes: Formed during substitution reactions
科学的研究の応用
Chemistry
Copper-mercury amalgams are used as catalysts in various chemical reactions due to their unique properties. They are also employed in analytical chemistry for the detection of trace elements .
Biology
In biological research, copper-mercury amalgams are used to study the effects of heavy metals on biological systems. They serve as models for understanding metal toxicity and bioaccumulation .
Medicine
Historically, copper-mercury amalgams were used in dental fillings due to their malleability and durability. their use has declined due to concerns about mercury toxicity .
Industry
In the industrial sector, copper-mercury amalgams are used in the extraction of precious metals like gold and silver. The amalgam process allows for efficient separation of these metals from their ores .
作用機序
The antimicrobial properties of copper and mercury are well-documented. Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death. Mercury ions bind to thiol groups in proteins, inhibiting their function and causing cellular damage .
類似化合物との比較
Similar Compounds
Silver-Mercury Amalgam: Used in dental applications, similar to copper-mercury amalgams.
Gold-Mercury Amalgam: Used in gold extraction processes.
Zinc-Mercury Amalgam: Used in electrochemical applications .
Uniqueness
Copper-mercury amalgams are unique due to the combination of copper’s excellent electrical conductivity and mercury’s liquid state at room temperature. This makes them particularly useful in applications requiring both properties, such as in certain types of switches and relays .
特性
CAS番号 |
90314-63-9 |
|---|---|
分子式 |
Cu4Hg3 |
分子量 |
855.96 g/mol |
IUPAC名 |
copper;mercury |
InChI |
InChI=1S/4Cu.3Hg |
InChIキー |
FCAIWVDPJSUDCL-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Hg].[Hg].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)



![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)


![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)



![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
